BPH-652

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BPH-652 是一种膦酰磺酸盐化合物,以其对金黄色葡萄球菌中脱氢鲨烯合酶 (CrtM) 的强效抑制效果而闻名。这种酶对于金黄色葡萄球菌素的生物合成至关重要,金黄色葡萄球菌素是一种黄色类胡萝卜素色素,通过保护细菌免受氧化应激而充当毒力因子。

准备方法

BPH-652 的合成涉及多步骤过程。1-(3-碘丙基)-3-苯氧基苯,一种关键中间体,可以方便高效地通过四步法合成,从 3-苯氧基苯甲醛和丙二酸在哌啶和吡啶存在下反应开始,得到 (E)-3-(3-苯氧基苯基)-2-丙烯酸。 然后,该中间体在对甲苯磺酸存在下用甲醇酯化,用硼氢化钠还原得到 3-(3-苯氧基苯基)丙-1-醇,最后在碘化钾和咪唑存在下,使用碘和三苯基膦进行碘化 .

化学反应分析

BPH-652 主要经历抑制反应,它靶向特定酶。已知它会抑制金黄色葡萄球菌中的脱氢鲨烯合酶 (CrtM),后者参与金黄色葡萄球菌素的生物合成。 该化合物的抑制作用以其与酶的结合亲和力为特征,其 Ki 值为 1.5 nM,IC50 值范围为 100 至 300 nM . 该反应形成的主要产物是金黄色葡萄球菌素生物合成的抑制,从而导致金黄色葡萄球菌毒力的降低 .

科学研究应用

In Vitro Studies

-

Inhibition of Staphyloxanthin Production :

- BPH-652 demonstrated a median inhibitory concentration (IC50) of approximately 100 nM against staphyloxanthin biosynthesis in vitro, significantly reducing pigmentation in S. aureus cultures .

- The compound showed potent activity with an inhibitor constant (Ki) of 1.5 nM for CrtM, outperforming other tested compounds .

- Increased Susceptibility to Oxidative Stress :

In Vivo Efficacy

This compound has been evaluated in various animal models, demonstrating significant therapeutic potential:

- Mouse Models :

- In a systemic infection model using mice, treatment with this compound led to a 98% reduction in bacterial counts in the kidneys after intraperitoneal challenge with S. aureus, with many samples falling below detection limits .

- The treatment was administered at a dosage of 0.5 mg twice daily for several days, showcasing its efficacy without notable toxicity to mammalian cells .

Case Study 1: MRSA Infection

A study involving infected mice treated with this compound revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of the host immune response against the pathogen. The results indicated that this compound could be utilized as an adjunct therapy alongside traditional antibiotics, potentially reducing reliance on antibiotic treatments and mitigating resistance development.

Case Study 2: Clinical Trials

This compound has undergone preliminary clinical trials as a cholesterol-lowering agent, where it exhibited a favorable safety profile with no adverse effects on human cell lines tested. This prior research supports its potential repurposing as an anti-infective agent due to its low toxicity and specific action against S. aureus .

Comparative Data Table

| Parameter | This compound | Standard Antibiotics |

|---|---|---|

| Mechanism of Action | Inhibition of CrtM | Direct bactericidal action |

| IC50 for Staphyloxanthin | ~100 nM | Varies by antibiotic |

| Ki for CrtM | 1.5 nM | Not applicable |

| In Vivo Efficacy | 98% reduction in kidney bacteria | Variable efficacy |

| Toxicity Profile | Low | Varies |

作用机制

BPH-652 通过抑制脱氢鲨烯合酶 (CrtM) 发挥作用,脱氢鲨烯合酶 (CrtM) 是一种参与金黄色葡萄球菌中金黄色葡萄球菌素生物合成的酶。通过与 CrtM 结合,this compound 阻止了金黄色葡萄球菌素的形成,金黄色葡萄球菌素是一种类胡萝卜素色素,可以保护细菌免受氧化应激,并增强其毒力。 这种抑制削弱了细菌的防御能力,使其更容易受到宿主免疫反应的影响 .

相似化合物的比较

BPH-652 独特之处在于它对金黄色葡萄球菌中的脱氢鲨烯合酶 (CrtM) 的特异性抑制。 类似的化合物包括其他膦酰磺酸盐,如 BPH-698 和 BPH-700,它们也抑制 CrtM,但结合亲和力和抑制效力不同 . 与这些化合物相比,this compound 具有更高的结合亲和力和对金黄色葡萄球菌素生物合成的更强抑制效果,使其成为一种更有效的抑制剂 .

生物活性

BPH-652 is a phosphonosulfonate compound initially developed as a cholesterol-lowering agent. Recent studies have revealed its potential as an anti-infective agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting staphyloxanthin biosynthesis, a virulence factor that plays a critical role in the bacterium's ability to evade immune responses. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its efficacy in various models.

This compound targets the enzyme dehydrosqualene synthase (CrtM), which is crucial for the biosynthesis of staphyloxanthin in S. aureus. By inhibiting this enzyme, this compound disrupts the production of carotenoid pigments that protect the bacteria from oxidative stress, thus increasing their susceptibility to host immune responses and antimicrobial agents.

Binding Characteristics

This compound binds to the FsPP-1 site of CrtM, demonstrating a distinct binding mode compared to other inhibitors. The presence of magnesium ions (Mg²⁺) is essential for its interaction with the enzyme, and structural studies have shown that this compound can effectively mimic the geometry of natural substrates involved in cholesterol biosynthesis .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity against S. aureus:

- Inhibition of Pigmentation : The compound effectively inhibits staphyloxanthin production with an IC50 value around 100 nM. This results in nonpigmented (white) S. aureus, which are significantly more susceptible to oxidative stress .

- Susceptibility to Oxidants : Treated S. aureus showed a 15-fold increase in susceptibility to hydrogen peroxide and a 4-fold decrease in survival rates in human whole blood compared to untreated strains .

In Vivo Efficacy

Animal studies further support the therapeutic potential of this compound:

- Mouse Models : In intraperitoneal infection models, treatment with this compound resulted in a 98% reduction in bacterial counts within kidney tissues after 72 hours compared to control groups receiving phosphate-buffered saline (PBS) . Specifically, 8 out of 13 treated mice had bacterial counts below detection limits.

| Treatment Group | Bacterial Count (CFU/mL) | Survival Rate |

|---|---|---|

| Control (PBS) | 22,500 | Low |

| This compound | 850 | High |

Toxicity Profile

This compound exhibits a low toxicity profile. It has been shown not to affect the growth of various human cell lines (e.g., MCF-7, NCI-H460) at concentrations up to 2 mM, aligning with findings from early clinical trials where it was tested for cholesterol-lowering effects . This characteristic makes it a promising candidate for further development as an antimicrobial agent without significant adverse effects on human cells.

Case Studies

- Clinical Trials : Initial trials focused on this compound's efficacy as a cholesterol-lowering agent provided insights into its safety profile. Subsequent investigations shifted towards its antimicrobial properties against MRSA.

- Phagocytosis Studies : Research involving human macrophages and endothelial cells demonstrated that this compound-treated S. aureus strains were less capable of surviving phagocytosis, highlighting its potential role in enhancing host immune responses against bacterial infections .

属性

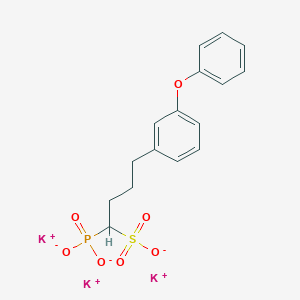

IUPAC Name |

tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRADVLDMPYYQDB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16K3O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。